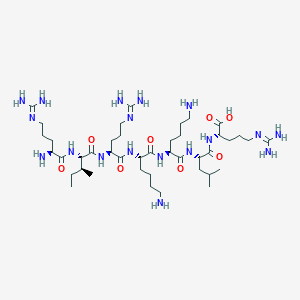
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is a peptide composed of multiple amino acids, including L-arginine, L-isoleucine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-arginine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-arginine, L-lysine, L-lysine, and L-leucine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified from the host organism.
化学反応の分析
Types of Reactions
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the guanidino group.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Substitution: Electrophiles such as alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Alkylated peptides with modified side chains.
科学的研究の応用
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- has several scientific research applications:
Medicine: It is studied for its potential role in cardiovascular health due to its ability to produce nitric oxide, a vasodilator.
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions such as hypertension and diabetes.
Industry: It is used in the development of peptide-based drugs and as a component in various biochemical assays.
作用機序
The primary mechanism of action of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- involves the production of nitric oxide from the guanidino group of L-arginine. Nitric oxide acts as a signaling molecule that induces vasodilation by relaxing smooth muscle cells in blood vessels. This process involves the activation of the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates the vasodilatory effects.
類似化合物との比較
Similar Compounds
L-Arginine: A precursor to nitric oxide with similar vasodilatory effects.
L-Citrulline: Another amino acid involved in the nitric oxide production pathway.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Uniqueness
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is unique due to its specific peptide sequence, which may confer distinct biological activities and interactions compared to individual amino acids or shorter peptides. Its ability to produce nitric oxide and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
183896-75-5 |
|---|---|
分子式 |
C42H84N18O8 |
分子量 |
969.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H84N18O8/c1-5-25(4)32(60-33(61)26(45)13-10-20-52-40(46)47)38(66)57-29(16-11-21-53-41(48)49)35(63)55-27(14-6-8-18-43)34(62)56-28(15-7-9-19-44)36(64)59-31(23-24(2)3)37(65)58-30(39(67)68)17-12-22-54-42(50)51/h24-32H,5-23,43-45H2,1-4H3,(H,55,63)(H,56,62)(H,57,66)(H,58,65)(H,59,64)(H,60,61)(H,67,68)(H4,46,47,52)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
HBNPCGFSJBVNOB-ALERXTORSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















